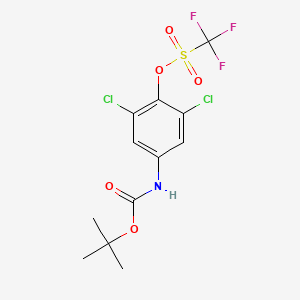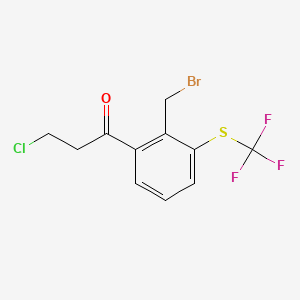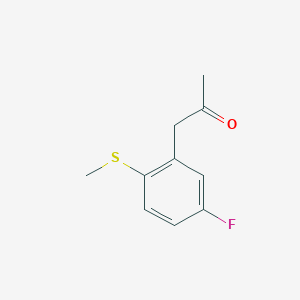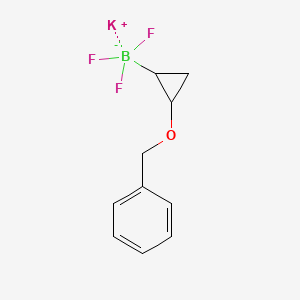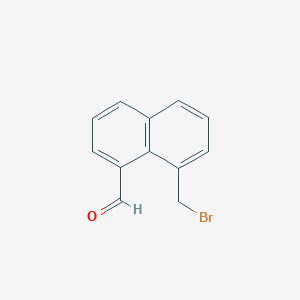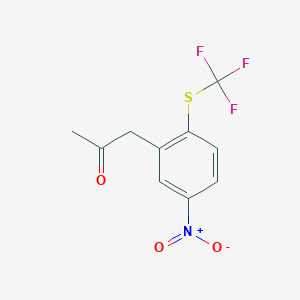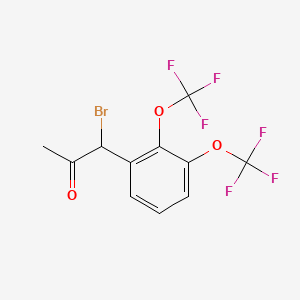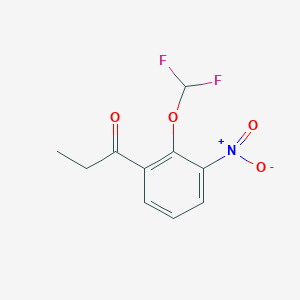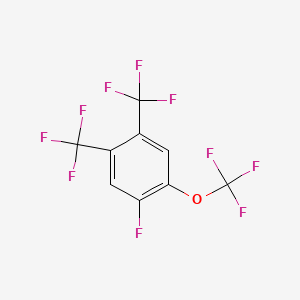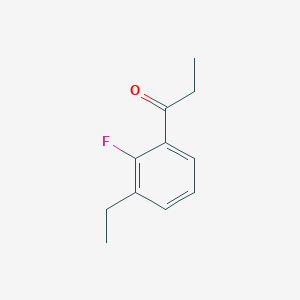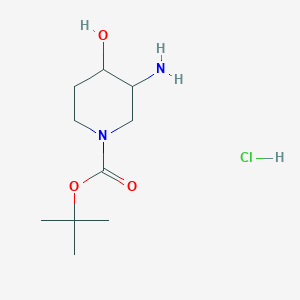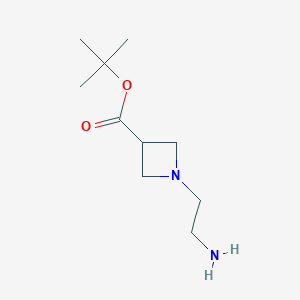
1-(3-Bromo-5-(fluoromethoxy)phenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-(fluoromethoxy)phenyl)-3-chloropropan-2-one is an organic compound that features a bromine, fluoromethoxy, and chlorine substituent on a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-5-(fluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Fluoromethoxylation: The addition of a fluoromethoxy group to the phenyl ring.
Chlorination: The incorporation of a chlorine atom to the propanone moiety.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(3-Bromo-5-(fluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-(fluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-(fluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Bromo-5-(fluoromethoxy)phenyl)-3-chloropropan-2-one include:
1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-2-one: Lacks the fluorine atom.
1-(3-Fluoro-5-methoxyphenyl)-3-chloropropan-2-one: Lacks the bromine atom.
1-(3-Bromo-5-(fluoromethoxy)phenyl)-2-propanone: Lacks the chlorine atom on the propanone moiety.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H9BrClFO2 |
|---|---|
Molekulargewicht |
295.53 g/mol |
IUPAC-Name |
1-[3-bromo-5-(fluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClFO2/c11-8-1-7(2-9(14)5-12)3-10(4-8)15-6-13/h1,3-4H,2,5-6H2 |
InChI-Schlüssel |
BOASHADWUKRULS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OCF)Br)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
